4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol
CAS No.: 1981888-22-5
Cat. No.: VC5594931
Molecular Formula: C14H18N2O
Molecular Weight: 230.311
* For research use only. Not for human or veterinary use.
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol - 1981888-22-5](/images/structure/VC5594931.png)
Specification
CAS No. | 1981888-22-5 |
---|---|
Molecular Formula | C14H18N2O |
Molecular Weight | 230.311 |
IUPAC Name | 4-(isoquinolin-5-ylmethylamino)butan-1-ol |
Standard InChI | InChI=1S/C14H18N2O/c17-9-2-1-7-15-10-12-4-3-5-13-11-16-8-6-14(12)13/h3-6,8,11,15,17H,1-2,7,9-10H2 |
Standard InChI Key | NYTLGHIBJPUMIA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2)C(=C1)CNCCCCO |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecule consists of an isoquinoline moiety linked to a four-carbon aliphatic chain via a methylamino group. The isoquinoline system, a bicyclic aromatic structure with a nitrogen atom at position 5, is substituted at the methylene bridge by a secondary amine () connected to a butan-1-ol chain. The SMILES notation precisely encodes this arrangement .
The presence of both hydrophilic (hydroxyl and amine groups) and hydrophobic (aromatic isoquinoline) regions confers amphiphilic properties, influencing solubility and intermolecular interactions. The molecular formula indicates a moderate degree of unsaturation, consistent with the fused aromatic system.
Physical and Chemical Properties
Solubility and Stability
The compound is expected to exhibit:
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Aqueous solubility: Limited solubility in water due to the aromatic backbone but improved solubility in polar organic solvents (e.g., DMSO, ethanol).
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Stability: Susceptible to oxidation at the amine and hydroxyl groups under acidic or oxidative conditions. Storage recommendations typically advise inert atmospheres and low temperatures .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol likely involves a multi-step sequence:
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Isoquinoline functionalization: Bromination or chlorination at the 5-position of isoquinoline to introduce a halide for subsequent coupling.
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Amine alkylation: Reaction of 5-(halomethyl)isoquinoline with 4-aminobutan-1-ol under basic conditions (e.g., KCO in DMF) .
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Purification: Column chromatography or recrystallization to isolate the product.
A hypothetical reaction scheme is:
Industrial Production
Current suppliers (e.g., BLD Pharmatech) list the compound as out of stock, indicating limited commercial availability . Scale-up challenges may include controlling exothermic reactions during alkylation and ensuring high purity for pharmaceutical applications.
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